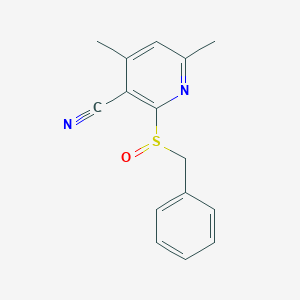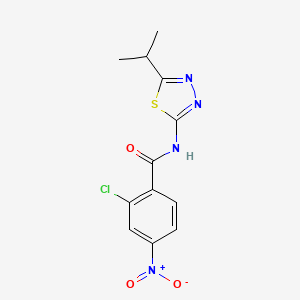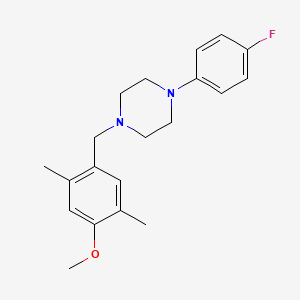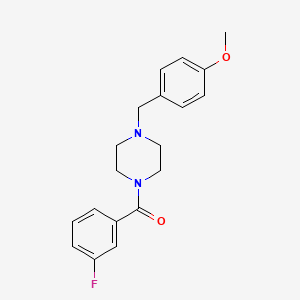![molecular formula C17H14F3N3O B5760136 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as BTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTP is a synthetic compound that has been synthesized using different methods, and it has been found to have a unique mechanism of action that makes it useful in scientific research.
Applications De Recherche Scientifique
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been used in various scientific research applications, including the development of drugs, fluorescent probes, and catalysts. 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have a unique mechanism of action that makes it useful in the development of drugs that target specific enzymes. 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been used as a fluorescent probe to detect specific molecules in biological systems. Additionally, 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been used as a catalyst in various chemical reactions.
Mécanisme D'action
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has a unique mechanism of action that makes it useful in scientific research. 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is an inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD)-dependent deacetylase sirtuin-2 (SIRT2). SIRT2 is involved in various cellular processes such as cell cycle regulation, DNA repair, and metabolism. Inhibition of SIRT2 by 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have various biological effects, including the induction of cell death in cancer cells.
Biochemical and Physiological Effects
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have various biochemical and physiological effects. Inhibition of SIRT2 by 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy. 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to have anti-inflammatory effects, making it useful in the treatment of inflammatory diseases. Additionally, 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have neuroprotective effects, making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has various advantages and limitations for lab experiments. One of the advantages of 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its unique mechanism of action, which makes it useful in the development of drugs that target specific enzymes. 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is its low solubility in water, which can make it difficult to use in some experiments. Additionally, 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are various future directions for the research on 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide. One potential direction is the development of 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide and its potential applications in other fields such as catalysis and fluorescent probes. Furthermore, the development of more water-soluble derivatives of 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide could expand its potential applications in lab experiments.
Méthodes De Synthèse
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide can be synthesized using different methods, but the most common method is the reaction between 2-aminobenzimidazole and 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid and ethanol. The reaction yields 3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide as a white solid, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)11-4-3-5-12(10-11)21-16(24)9-8-15-22-13-6-1-2-7-14(13)23-15/h1-7,10H,8-9H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGUCZLFFMKZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-allyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5760101.png)


![N'-[(4,5-dibromo-2-thienyl)methylene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5760121.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)

![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)